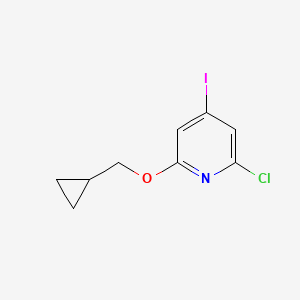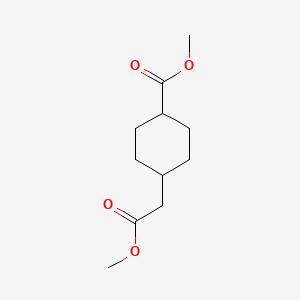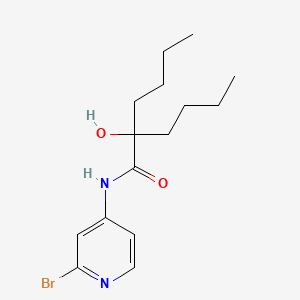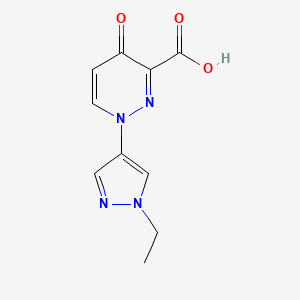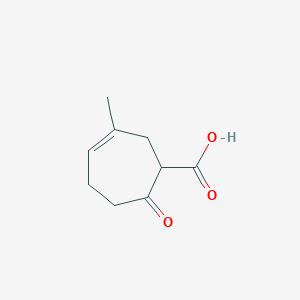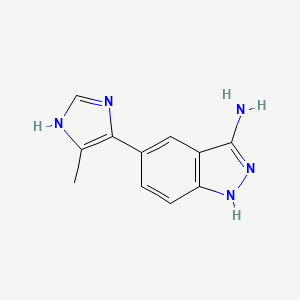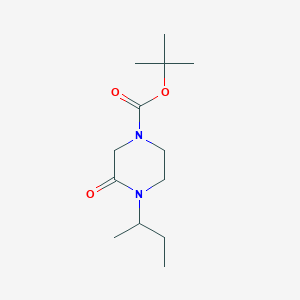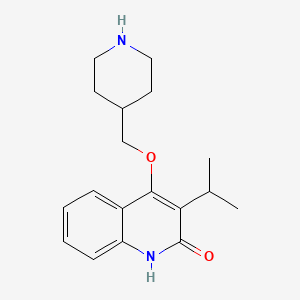
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a piperidine moiety, which is a saturated heterocyclic amine. The combination of these two structures imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloromethylquinoline can react with piperidine to form the desired piperidin-4-ylmethoxy group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
科学的研究の応用
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation. By inhibiting LSD1, the compound can modulate the methylation status of histone proteins, thereby affecting gene expression and potentially leading to anticancer effects .
類似化合物との比較
Similar Compounds
3-(piperidin-4-ylmethoxy)pyridine: This compound also contains a piperidine moiety and is known for its potent inhibition of LSD1.
4-(piperidin-4-yl)morpholine: Another compound with a piperidine ring, used in various synthetic applications.
Uniqueness
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is unique due to its specific combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 with high selectivity makes it a valuable compound in the development of new therapeutic agents .
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)16-17(22-11-13-7-9-19-10-8-13)14-5-3-4-6-15(14)20-18(16)21/h3-6,12-13,19H,7-11H2,1-2H3,(H,20,21) |
InChIキー |
BFPRUEHBFDHEMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



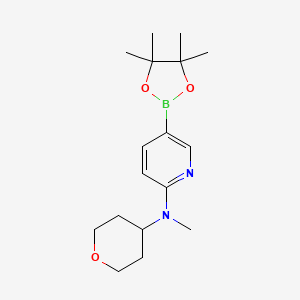
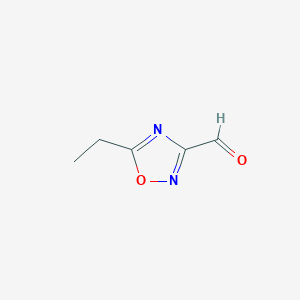
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
